molecular formula C16H17N3 B2713232 N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 630092-73-8

N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2713232
CAS No.: 630092-73-8
M. Wt: 251.333
InChI Key: LRBOJILHRQGAKH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the condensation of 2-ethylphenylamine with 1-methylbenzimidazole. One common method includes the reaction of 2-ethylphenylamine with 1-methylbenzimidazole in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl)(1-methylbenzimidazol-2-yl)amine
  • (2-Methylphenyl)(1-methylbenzimidazol-2-yl)amine
  • (2-Chlorophenyl)(1-methylbenzimidazol-2-yl)amine

Uniqueness

N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-(2-ethylphenyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-3-12-8-4-5-9-13(12)17-16-18-14-10-6-7-11-15(14)19(16)2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBOJILHRQGAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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